molecular formula C12H18O6 B8081609 1,2:4,5-Di-O-isopropylidene-beta-D-erythro-2,3-hexodiulo-2,6-pyranose

1,2:4,5-Di-O-isopropylidene-beta-D-erythro-2,3-hexodiulo-2,6-pyranose

Cat. No. B8081609
M. Wt: 258.27 g/mol
InChI Key: IVWWFWFVSWOTLP-RDNCKJRISA-N
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Description

1,2:4,5-Di-O-isopropylidene-beta-D-erythro-2,3-hexodiulo-2,6-pyranose is a useful research compound. Its molecular formula is C12H18O6 and its molecular weight is 258.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,2:4,5-Di-O-isopropylidene-beta-D-erythro-2,3-hexodiulo-2,6-pyranose suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,2:4,5-Di-O-isopropylidene-beta-D-erythro-2,3-hexodiulo-2,6-pyranose including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Oxidation and Reduction Processes : The compound undergoes stereospecific reduction with sodium borohydride, leading to specific derivatives, useful in chemical synthesis processes (Tipson, Brady, & West, 1971).

  • Synthesis and Catalysis : It's used as a catalyst for epoxidation, demonstrating its role in enantioselective synthesis and potential in waste disposal and asymmetric synthesis (Tu, Frohn, Wang, & Shi, 2003).

  • Photochemical Applications : The compound's photochemistry has been studied for the synthesis of D-ribulose from D-fructose, illustrating its application in carbohydrate chemistry (Collins, Gupta, & Travis, 1980).

  • Nucleophilic Addition Reactions : Research has explored its reactions with various nucleophiles, yielding products with high stereo-selectivity, which is significant for chemical synthesis and understanding stereochemistry (Penhoat & Perlin, 1979).

  • Selective Oxidation : It undergoes selective oxidation in the presence of ruthenium catalysts, demonstrating its utility in organic synthesis and potential for developing more efficient chemical processes (Gonsalvi, Arends, & Sheldon, 2002).

  • Derivative Synthesis and Nonenzymic Browning : Its derivatives have been synthesized and studied for their role in nonenzymic browning, contributing to our understanding of food chemistry (Fisher, Sinclair, & Goodwin, 1983).

  • Derivatives of D-allulose and D-erythro-hexopyranos-2,3-diulose : The compound's derivatives have been explored for their potential in chemical synthesis, particularly in the formation of various isomers (Cree & Perlin, 1968).

  • Use in Peptide Synthesis : It has been utilized as a reagent in the synthesis of peptide-derived Amadori products, indicating its applicability in peptide chemistry and drug development (Stefanowicz et al., 2010).

properties

IUPAC Name

(4S,7'aR)-2,2,2',2'-tetramethylspiro[1,3-dioxolane-4,6'-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran]-7'-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O6/c1-10(2)15-6-12(18-10)9(13)8-7(5-14-12)16-11(3,4)17-8/h7-8H,5-6H2,1-4H3/t7?,8-,12+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVWWFWFVSWOTLP-RDNCKJRISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC2(O1)C(=O)C3C(CO2)OC(O3)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(OC[C@]2(O1)C(=O)[C@H]3C(CO2)OC(O3)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2:4,5-Di-O-isopropylidene-beta-D-erythro-2,3-hexodiulo-2,6-pyranose

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2:4,5-Di-O-isopropylidene-beta-D-erythro-2,3-hexodiulo-2,6-pyranose
Reactant of Route 2
1,2:4,5-Di-O-isopropylidene-beta-D-erythro-2,3-hexodiulo-2,6-pyranose
Reactant of Route 3
1,2:4,5-Di-O-isopropylidene-beta-D-erythro-2,3-hexodiulo-2,6-pyranose
Reactant of Route 4
Reactant of Route 4
1,2:4,5-Di-O-isopropylidene-beta-D-erythro-2,3-hexodiulo-2,6-pyranose
Reactant of Route 5
Reactant of Route 5
1,2:4,5-Di-O-isopropylidene-beta-D-erythro-2,3-hexodiulo-2,6-pyranose
Reactant of Route 6
1,2:4,5-Di-O-isopropylidene-beta-D-erythro-2,3-hexodiulo-2,6-pyranose

Citations

For This Compound
1
Citations
DU HERVE, P AS - 1979 - pascal-francis.inist.fr
Keyword (fr) ALDOCETOSE LITHIUM COMPOSE ORGANIQUE REACTIF GRIGNARD PREPARATION CONFORMATION CONFIGURATION COMPOSE RAMIFIE ANOMERE BETA …
Number of citations: 0 pascal-francis.inist.fr

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